

# Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-oxocyclopentanecarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-oxocyclopentanecarboxylate** (CAS No. 10472-24-9), a versatile synthetic intermediate.<sup>[1]</sup><sup>[2]</sup> This bifunctional cyclopentanone derivative is a critical precursor in the synthesis of complex molecules, including prostaglandins.<sup>[1]</sup> The following sections detail its key spectroscopic characteristics and the experimental protocols for their acquisition, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

## Physicochemical Properties

**Methyl 2-oxocyclopentanecarboxylate** is a clear, colorless to slightly yellow liquid.<sup>[2]</sup> It has a molecular formula of  $C_7H_{10}O_3$  and a molecular weight of 142.15 g/mol.<sup>[2]</sup><sup>[3]</sup>

Property	Value
Molecular Formula	$C_7H_{10}O_3$ <sup>[2]</sup>
Molecular Weight	142.15 g/mol <sup>[2]</sup> <sup>[3]</sup>
Boiling Point	105 °C at 19 mmHg <sup>[2]</sup> <sup>[4]</sup>
Density	1.145 g/mL at 25 °C <sup>[2]</sup> <sup>[4]</sup>
Refractive Index (n <sub>20/D</sub> )	1.456 <sup>[2]</sup> <sup>[4]</sup>

## Spectroscopic Data

The structural features of **methyl 2-oxocyclopentanecarboxylate**, including a ketone, an ester, and a five-membered ring, give rise to a characteristic spectroscopic fingerprint. As a  $\beta$ -keto ester, it can exist in tautomeric equilibrium with its enol form, which may be reflected in the spectroscopic data depending on the solvent and conditions.<sup>[1]</sup>

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.7	Singlet	3H	-OCH <sub>3</sub>
~3.4	Triplet	1H	-CH(CO <sub>2</sub> CH <sub>3</sub> )-
~2.5 - 1.9	Multiplet	6H	-CH <sub>2</sub> - (ring)

Note: Specific chemical shifts can vary depending on the solvent and concentration.<sup>[1]</sup>

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~200-210	C=O (Ketone)
~170	C=O (Ester)
~50-55	-OCH <sub>3</sub>
~45-50	-CH(CO <sub>2</sub> CH <sub>3</sub> )-
~20-40	-CH <sub>2</sub> - (ring carbons)

Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.<sup>[5]</sup> Esters are characterized by a strong carbonyl (C=O) stretch and two C-O stretching bands.<sup>[5]</sup><sup>[6]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1750-1735	Strong, Sharp	C=O Stretch (Ester)
~1725-1705	Strong, Sharp	C=O Stretch (Ketone)
~1300-1000	Strong	C-O Stretches
~2960-2850	Medium	C-H Stretch (Aliphatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.<sup>[1]</sup> In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]<sup>+</sup>•) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

m/z	Interpretation
142	Molecular Ion ([M] <sup>+</sup> •)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Sample Preparation

- Sample Preparation: Dissolve approximately 5-20 mg of **methyl 2-oxocyclopentanecarboxylate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.<sup>[7]</sup>

- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Homogenization:** Gently vortex the tube to ensure a homogeneous solution.
- **Analysis:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer.

## Infrared (IR) Spectroscopy Protocol

For a liquid sample like **methyl 2-oxocyclopentanecarboxylate**, the neat liquid method is appropriate.<sup>[5]</sup>

- **Background Spectrum:** Record a background spectrum of the clean salt plates (KBr or NaCl) to account for atmospheric  $\text{CO}_2$  and water vapor.<sup>[5]</sup>
- **Sample Application:** Place a small drop of the neat liquid sample onto one salt plate.<sup>[5]</sup>
- **Film Formation:** Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.<sup>[5]</sup>
- **Data Acquisition:** Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.<sup>[5]</sup>

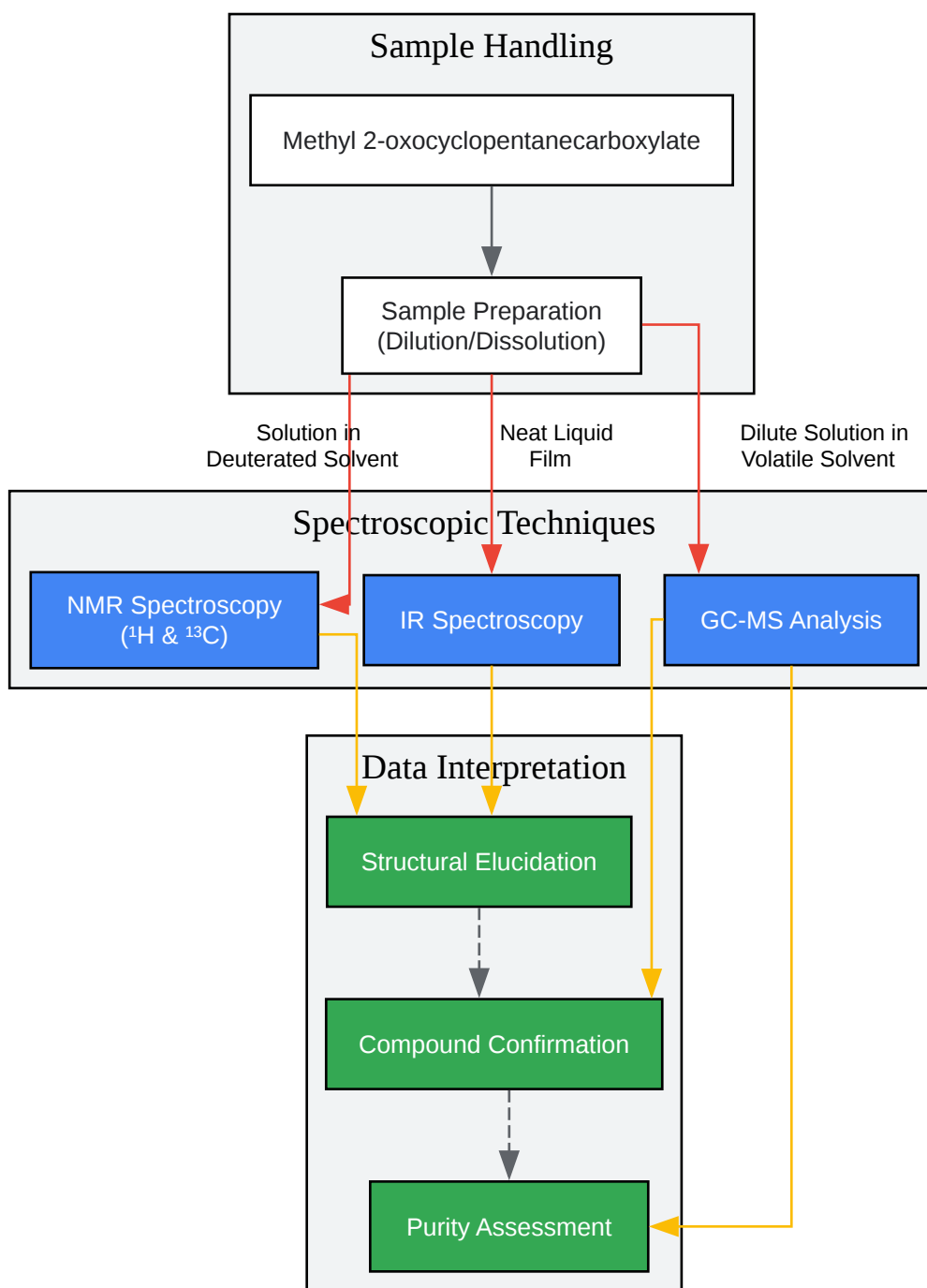
## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds.<sup>[8]</sup>

- **Sample Preparation:** Prepare a dilute solution of **methyl 2-oxocyclopentanecarboxylate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.<sup>[8]</sup>
- **GC-MS Parameters:**
  - **GC Column:** A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness), is suitable.<sup>[8]</sup>
  - **Carrier Gas:** Use helium at a constant flow rate of approximately 1 mL/min.<sup>[8]</sup>

- Inlet Temperature: Set the inlet temperature to 250 °C.[\[8\]](#)
- Injection Volume: Inject 1 µL of the sample.[\[8\]](#)
- Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, with a final hold for 5 minutes, is a typical starting point.[\[8\]](#)
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[8\]](#)
  - Mass Range: Scan from m/z 40-400.[\[8\]](#)
  - Ion Source Temperature: 230 °C.[\[8\]](#)
  - Transfer Line Temperature: 280 °C.[\[8\]](#)
- Data Analysis: Analyze the resulting chromatogram and mass spectra. The retention time will be characteristic of the compound under the given conditions, and the mass spectrum will provide confirmation of its identity.

## Visualization of Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **methyl 2-oxocyclopentanecarboxylate**.

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